molecular formula C15H14N6O B2578223 N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)nicotinamide CAS No. 1428355-44-5

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)nicotinamide

Cat. No.: B2578223
CAS No.: 1428355-44-5
M. Wt: 294.318
InChI Key: MBODFOCQDAZFRB-UHFFFAOYSA-N
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Description

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)nicotinamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused with a pyrimidine ring, and a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Pyrimidine Ring Construction: The pyrimidine ring is often constructed via cyclization reactions involving suitable precursors such as amidines or nitriles.

    Coupling Reaction: The pyrazole and pyrimidine rings are then coupled using a palladium-catalyzed cross-coupling reaction.

    Nicotinamide Attachment: Finally, the nicotinamide moiety is introduced through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the pyrimidine ring, potentially altering its electronic properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs.

Scientific Research Applications

Chemistry

In chemistry, N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)nicotinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a pharmacophore in the design of drugs targeting specific enzymes or receptors. It has been investigated for its antileishmanial and antimalarial activities , as well as its potential anticancer properties .

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: A simpler analog that lacks the pyrimidine and nicotinamide moieties.

    Nicotinamide: A component of the compound that is also a well-known vitamin (B3) with various biological roles.

    Pyrimidine Derivatives: Compounds with similar pyrimidine structures but different substituents.

Uniqueness

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)nicotinamide is unique due to its combination of a pyrazole ring, a pyrimidine ring, and a nicotinamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O/c1-10-6-11(2)21(20-10)14-7-13(17-9-18-14)19-15(22)12-4-3-5-16-8-12/h3-9H,1-2H3,(H,17,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBODFOCQDAZFRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)NC(=O)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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